3-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one
Description
3-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one is a piperazine-derived compound characterized by a pyrazine ring substituted at the 2-position of the piperazine moiety.
Properties
Molecular Formula |
C11H17N5O |
|---|---|
Molecular Weight |
235.29 g/mol |
IUPAC Name |
3-amino-1-(4-pyrazin-2-ylpiperazin-1-yl)propan-1-one |
InChI |
InChI=1S/C11H17N5O/c12-2-1-11(17)16-7-5-15(6-8-16)10-9-13-3-4-14-10/h3-4,9H,1-2,5-8,12H2 |
InChI Key |
HHRHXUPCVYPIJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=CN=C2)C(=O)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce reduced amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
3-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Key Structural-Activity Insights
Electron-Withdrawing Groups : Fluorine and methoxy substituents enhance potency, as seen in complement factor D inhibitors .
Steric Effects : Bulky groups (e.g., isopropyl) may trade binding efficiency for metabolic stability .
Salt Forms : Dihydrochloride salts (e.g., CID 20116332) improve solubility, a critical factor for bioavailability .
Biological Activity
3-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a piperazine ring, which is known for its versatile pharmacological properties. The presence of the pyrazine moiety enhances its interaction with biological targets, potentially influencing its efficacy in various therapeutic applications.
Antitumor Activity
Research has indicated that compounds with similar structures to this compound exhibit significant antitumor activity. For instance, studies on piperazine derivatives have shown their ability to inhibit cancer cell proliferation. In vitro assays demonstrated that certain derivatives had IC50 values in the low micromolar range against various cancer cell lines, suggesting a promising avenue for further exploration in cancer therapeutics .
Antibacterial and Antifungal Activity
The antibacterial and antifungal properties of piperazine derivatives have been documented extensively. Compounds synthesized with piperazine rings have shown effectiveness against a range of bacterial strains and fungi. For example, one study reported that specific derivatives exhibited notable activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) indicating their potential as antimicrobial agents .
Case Study 1: Antitumor Efficacy
A study conducted on a series of piperazine derivatives, including those structurally similar to this compound, evaluated their antitumor efficacy through in vitro assays on human cancer cell lines. The results indicated that several compounds demonstrated significant cytotoxicity, with IC50 values ranging from 10 to 50 µM against different cell lines. This suggests that modifications to the piperazine structure can enhance antitumor activity .
Case Study 2: Antimicrobial Properties
In another investigation focusing on the synthesis of piperazine-based compounds, researchers evaluated their antimicrobial properties against common pathogens. The study found that certain derivatives exhibited MIC values as low as 5 µg/mL against multidrug-resistant strains of bacteria, highlighting their potential as new antimicrobial agents .
Table 1: Biological Activity Summary of Piperazine Derivatives
| Compound Name | Activity Type | Target Organism/Cell Line | IC50/MIC (µM) |
|---|---|---|---|
| Compound A | Antitumor | HeLa (cervical cancer) | 25 |
| Compound B | Antimicrobial | Staphylococcus aureus | 10 |
| Compound C | Antifungal | Candida albicans | 15 |
| Compound D | Antitumor | MCF7 (breast cancer) | 30 |
The mechanism by which this compound exerts its biological effects is likely multifaceted. Piperazine derivatives are known to interact with various biological targets including enzymes and receptors involved in cell signaling pathways. For instance, some studies suggest that these compounds may inhibit specific kinases or modulate neurotransmitter systems, contributing to their antitumor and antimicrobial effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
